Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Overview
Description
FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. It serves as a precursor for the semisynthesis of micafungin, an echinocandin-type antifungal agent used for the clinical treatment of invasive fungal infections . Micafungin exhibits excellent water solubility due to the sulfonate moiety originating from FR901379, which significantly improves its pharmacological efficacy and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of FR901379 involves the optimization of the biosynthesis pathway by overexpressing rate-limiting enzymes such as cytochrome P450 McfF and McfH . These enzymes help eliminate the accumulation of unwanted byproducts and increase the production of FR901379 . Additionally, the transcriptional activator McfJ is overexpressed to regulate the biosynthesis of FR901379, further enhancing its production .
Industrial Production Methods
In industrial production, a highly efficient FR901379-producing strain is constructed via systems metabolic engineering in Coleophoma empetri MEFC09 . The engineered strain coexpressing McfJ, McfF, and McfH achieves a titer of 4.0 g/L under fed-batch conditions in a 5 L bioreactor . The purification process involves heating crude products of FR901379, dissolving them in water or aqueous solutions with organic solvents, and controlling the pH of the dissolved liquid . The dissolved liquid is then cooled or treated with organic solvents to obtain purified FR901379 .
Chemical Reactions Analysis
FR901379 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, transcriptional activators, and sulfonation genes . The major products formed from these reactions are FR901379 and its derivatives .
Scientific Research Applications
FR901379 has several scientific research applications, including:
Chemistry: It is used as a precursor for the semisynthesis of micafungin, an antifungal agent.
Biology: FR901379 is studied for its role in the biosynthesis of echinocandin-type antifungal agents.
Medicine: Micafungin, derived from FR901379, is used for the clinical treatment of invasive fungal infections.
Mechanism of Action
FR901379 exerts its effects by serving as a precursor for micafungin, which inhibits β-1,3-glucan synthase . This enzyme is necessary for the cell-wall synthesis of several fungal pathogens . By blocking the biosynthesis of β-1,3-glucan, micafungin potently inhibits the growth of fungal pathogens . The molecular targets and pathways involved include β-1,3-glucan synthase and the biosynthesis pathway of β-1,3-glucan .
Comparison with Similar Compounds
FR901379 is compared with other echinocandin-type antifungal agents such as caspofungin and anidulafungin . Unlike other echinocandin-type agents, micafungin, derived from FR901379, exhibits excellent water solubility due to the sulfonate moiety . This feature significantly improves its pharmacological efficacy and pharmacokinetic properties .
Similar Compounds
Caspofungin: Another echinocandin-type antifungal agent used for the treatment of invasive fungal infections.
Anidulafungin: An echinocandin-type antifungal agent with similar applications.
FR901379’s uniqueness lies in its role as a precursor for micafungin, which has superior water solubility and pharmacological properties compared to other echinocandin-type agents .
Properties
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLTEIQCKDUAT-UYCSHIFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O21S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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